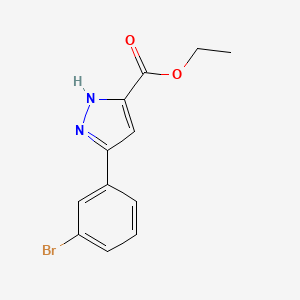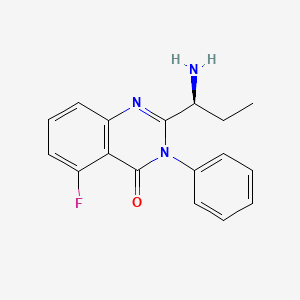
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Descripción general
Descripción
-(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, or more commonly known as “Quinazolinone”, is an organic compound that has been studied for its various applications in scientific research. Quinazolinone is a heterocyclic compound, which is composed of five carbon atoms, two nitrogen atoms, and one oxygen atom. It is a colorless, crystalline solid with a melting point of 163-165°C and a boiling point of 270°C. Quinazolinone is a versatile compound, and has been used in various areas of scientific research, such as synthetic organic chemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Antibacterial Applications : A study by Kuramoto et al. (2003) discussed the potent antibacterial activities of fluoroquinolones, a major class of antibacterial agents. They identified compounds with highly strained conformations as key factors for potent antibacterial activity, relevant to the structure of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (Kuramoto et al., 2003).
Molecular Interactions and Structural Analysis : Shukla et al. (2014) synthesized and characterized biologically active triazole derivatives, which included fluoro derivatives. Their research highlighted the intermolecular interactions and nature of such compounds, which is relevant for understanding the molecular properties of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (Shukla et al., 2014).
Antiviral Activity and Cytotoxicity : Kumar et al. (2010) prepared a series of quinazoline-4(3H)-ones and evaluated their antiviral activity and cytotoxicity, demonstrating the potential application of such compounds in antiviral drug development (Kumar et al., 2010).
β₁-Adrenergic Receptor Antagonist Applications : Stephenson et al. (2011) synthesized derivatives of the β₁-adrenergic receptor antagonist, including fluoroisopropyl-amino derivatives of quinazolinone. This research suggests potential cardiovascular applications of such compounds (Stephenson et al., 2011).
Antibacterial, Anthelmintic, Analgesic, and Anti-Inflammatory Activity : Debnath and Manjunath (2011) studied the synthesis of various substituted quinazolinone derivatives, including their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This broad spectrum of activities highlights the diverse potential applications of quinazolinones in medicine (Debnath & Manjunath, 2011).
Propiedades
IUPAC Name |
2-[(1S)-1-aminopropyl]-5-fluoro-3-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMGOWXQUZHWIO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186785 | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one | |
CAS RN |
870281-86-0 | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870281-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



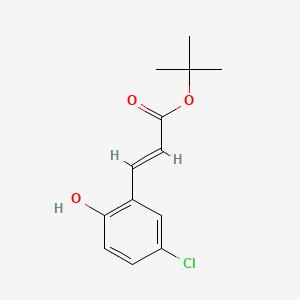
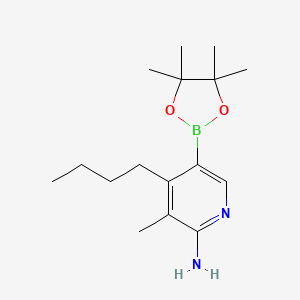
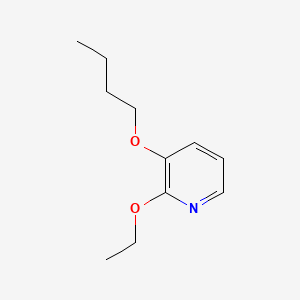
![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
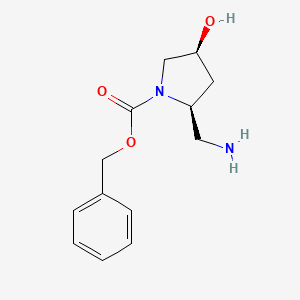
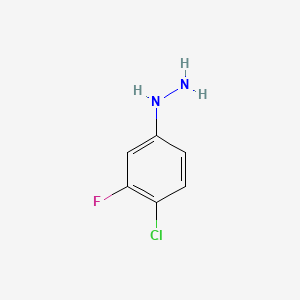
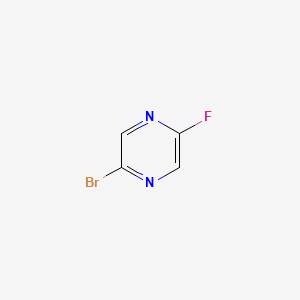
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
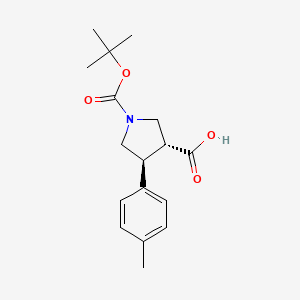

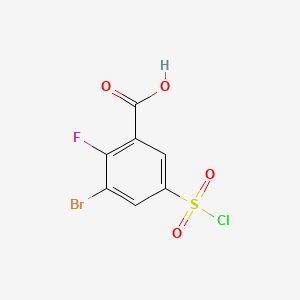
![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
